6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
6-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.116426730 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Devices Characterization : Two pyrazolo[4,3-b]pyridine derivatives were prepared, showcasing their stability and polycrystalline structure. These compounds were used to fabricate devices that showed rectification behavior, suggesting their potential in electronic applications (El-Menyawy et al., 2019).
- Molecular Structure of New Ligands : The study synthesized and analyzed the molecular structure of new heterocyclic ligands, including compounds similar to the target molecule. These structures were determined by X-Ray analysis, highlighting their potential in designing new chemical entities (Silva et al., 1997).
Structural Analysis
- X-ray Powder Diffraction Data : Provided detailed structural information for a compound used as an intermediate in the synthesis of the anticoagulant, apixaban. This highlights the role of such compounds in pharmaceutical manufacturing (Wang et al., 2017).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Explored the preparation of pyrazoline and cyanopyridine derivatives, showing significant antimicrobial activities. This suggests the potential of these compounds in developing new antimicrobial agents (Dangar et al., 2014).
Supramolecular Aggregation
- Supramolecular Aggregation Studies : Investigated the crystallization and supramolecular aggregation of certain pyrazolo[3,4-b]pyridine derivatives. Understanding such properties is crucial for the development of materials with specific functions (Low et al., 2007).
Biological Activities
- Chemistry and Biological Activities : Synthesized and tested 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines for anti-Alzheimer and anti-cox2 activities, showing promising results. This demonstrates the therapeutic potential of these compounds (Attaby et al., 2009).
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)17-11-10-16-18(20-17)21-22(19(16)23)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHIRVNQAYZQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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